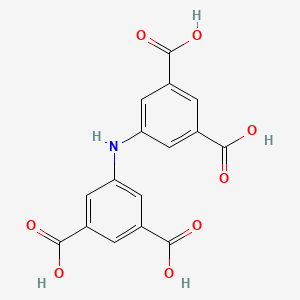

5,5'-Azanediyldiisophthalic acid

説明

Structure

3D Structure

特性

分子式 |

C16H11NO8 |

|---|---|

分子量 |

345.26 g/mol |

IUPAC名 |

5-(3,5-dicarboxyanilino)benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C16H11NO8/c18-13(19)7-1-8(14(20)21)4-11(3-7)17-12-5-9(15(22)23)2-10(6-12)16(24)25/h1-6,17H,(H,18,19)(H,20,21)(H,22,23)(H,24,25) |

InChIキー |

BWLWZXRBWAAQMK-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1C(=O)O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 5,5 Azanediyldiisophthalic Acid

Established Organic Synthesis Pathways to 5,5'-Azanediyldiisophthalic Acid

Multi-Step Synthetic Strategies and Reaction Optimization

The most logical and widely applicable synthetic strategy for this compound is a convergent synthesis. This approach involves the preparation of a key building block, 5-aminoisophthalic acid, which is then dimerized through a C-N coupling reaction.

Precursor Synthesis: 5-Aminoisophthalic Acid

The primary precursor for the synthesis of this compound is 5-aminoisophthalic acid. The synthesis of this precursor typically starts from 5-nitroisophthalic acid, which is commercially available. The key transformation is the reduction of the nitro group to an amino group. Several methods have been established for this reduction:

Catalytic Hydrogenation: This is a common and efficient method for the reduction of nitroarenes. 5-nitroisophthalic acid can be hydrogenated in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent. The reaction is typically carried out under a hydrogen atmosphere. Optimization of this step involves careful selection of the catalyst, solvent, temperature, and hydrogen pressure to ensure complete conversion and minimize side reactions. For instance, the hydrogenation can be performed in the presence of an alkali metal hydroxide at a pH below the isoelectric point of 5-nitroisophthalic acid to improve purity and suppress by-product formation organic-chemistry.org.

Chemical Reduction: Alternatively, chemical reducing agents can be employed. A common method involves the use of sodium disulfide (Na₂S₂) in an aqueous solution. The reaction is typically carried out at elevated temperatures, and the product is isolated by acidification of the reaction mixture nih.gov.

The choice between catalytic hydrogenation and chemical reduction often depends on factors such as the availability of equipment, cost, and the desired scale of the reaction.

Dimerization via C-N Coupling: The Ullmann Condensation

With 5-aminoisophthalic acid in hand, the next critical step is the formation of the azanediyl bridge through a carbon-nitrogen bond-forming reaction. The Ullmann condensation is a classic and effective method for the synthesis of diarylamines and is well-suited for this transformation researchgate.net. The general reaction involves the copper-catalyzed coupling of an aryl amine with an aryl halide.

In a plausible synthetic route to this compound, 5-aminoisophthalic acid could be reacted with a 5-haloisophthalic acid derivative (e.g., 5-iodoisophthalic acid) in the presence of a copper catalyst. To avoid unwanted side reactions with the carboxylic acid groups, it is often advantageous to use the corresponding esters, such as dimethyl 5-aminoisophthalate and dimethyl 5-iodoisophthalate. The resulting tetramethyl 5,5'-azanediyldiisophthalate can then be hydrolyzed to the final product.

Reaction optimization for the Ullmann condensation is crucial and typically involves screening of:

Copper Source: Copper(I) salts, such as CuI, are commonly used.

Ligand: The use of ligands can significantly improve the reaction rate and yield by stabilizing the copper catalyst. Bidentate ligands have been shown to be particularly effective nih.gov.

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to neutralize the hydrogen halide formed during the reaction.

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.

Reagent Selection and Reaction Conditions for Carboxylic Acid Functionalization

The carboxylic acid groups of the isophthalic acid moieties are generally unreactive under the conditions of nitro group reduction and Ullmann condensation. However, as mentioned, it is often strategic to protect them as esters to enhance solubility and prevent potential side reactions, such as decarboxylation at high temperatures or unwanted coordination to the copper catalyst.

Esterification: The conversion of 5-nitroisophthalic acid or 5-aminoisophthalic acid to their corresponding dimethyl esters can be readily achieved by refluxing the diacid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) nih.gov.

Hydrolysis: The final step in the synthesis, if the ester protection strategy is used, is the hydrolysis of the tetramethyl ester of this compound. This is typically accomplished by heating the ester in an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification to precipitate the desired tetra-acid.

| Reaction Step | Key Reagents | Typical Conditions | Purpose |

| Esterification | 5-nitroisophthalic acid, Methanol, H₂SO₄ (cat.) | Reflux | Protection of carboxylic acid groups |

| Reduction | Dimethyl 5-nitroisophthalate, H₂, Pd/C | Hydrogen atmosphere, moderate temperature and pressure | Conversion of nitro group to amino group |

| Ullmann Coupling | Dimethyl 5-aminoisophthalate, Dimethyl 5-iodoisophthalate, CuI, Ligand, Base | High temperature (e.g., 120-180 °C) in a polar aprotic solvent | Formation of the C-N bond (azanediyl bridge) |

| Hydrolysis | Tetramethyl 5,5'-azanediyldiisophthalate, NaOH(aq), then HCl(aq) | Reflux, followed by acidification | Deprotection to yield the final tetra-acid |

Novel Synthetic Approaches and Route Development

In line with the growing emphasis on sustainable chemical manufacturing, efforts are being made to develop more environmentally friendly and efficient synthetic routes for complex organic molecules like this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on several key areas:

Alternative Solvents: The use of greener solvents, or even solvent-free conditions, is a major goal. For the Ullmann condensation, which traditionally uses high-boiling polar aprotic solvents, research is ongoing to find more benign alternatives.

Catalyst Improvement: The development of more active and recyclable catalysts for both the hydrogenation and the C-N coupling steps is a key area of research. For the Ullmann reaction, the use of heterogeneous copper catalysts or catalyst systems that can be easily recovered and reused would significantly improve the green credentials of the process.

Energy Efficiency: Employing microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption is a promising approach that has been explored for Ullmann-type reactions.

Scalability Considerations for Ligand Production

The production of this compound on a larger scale for applications such as the synthesis of metal-organic frameworks (MOFs) requires careful consideration of several factors:

Coordination Chemistry of 5,5 Azanediyldiisophthalic Acid As a Ligand

Ligand Design Principles and Structural Features of 5,5'-Azanediyldiisophthalic Acid

This compound is a multidentate ligand possessing both carboxylate and amine functional groups, which can act as Lewis bases, donating electron pairs to a metal center.

Carboxylate Groups: The four carboxylate groups are the primary coordination sites. Each carboxylate group can coordinate to a metal ion in several ways, including monodentate, bidentate (chelating or bridging), and various other bridging modes. This versatility in coordination allows for the formation of a wide variety of structures, from simple discrete molecules to complex three-dimensional polymers. The isophthalate (B1238265) arrangement (1,3-dicarboxylate) of each benzene (B151609) ring provides a divergent orientation of the carboxylate groups, which is conducive to the formation of extended network structures.

The structural characteristics of this compound are a blend of rigidity and flexibility.

Rigid Components: The benzene rings of the isophthalic acid units are rigid planar structures. This rigidity is a desirable feature in the design of porous materials like MOFs, as it can lead to the formation of predictable and stable framework structures.

Flexible Linker: The azanediyl (-NH-) linker introduces a degree of conformational flexibility to the ligand. The C-N-C bond angle can vary, and rotation around the C-N bonds is possible. This flexibility allows the ligand to adopt different conformations to accommodate the coordination preferences of various metal ions. The dihedral angles between the two benzene rings can change, leading to different spatial orientations of the carboxylate groups. This conformational adaptability can result in the formation of different structural isomers or polymorphs of the same metal-ligand combination under different synthetic conditions. In contrast, ligands with more rigid linkers, such as a pyridine (B92270) spacer in 5,5'-(Pyridine-3,5-diyl)diisophthalic acid, tend to be more constrained in their geometry. rsc.org

Metal-Ligand Interactions and Coordination Modes

The interaction between this compound and a metal center is governed by the principles of Lewis acid-base chemistry, leading to the formation of coordinate bonds. The polydentate nature of the ligand allows for a variety of coordination geometries.

The formation of a coordination complex with this compound involves the donation of electron pairs from the oxygen atoms of the carboxylate groups and potentially the nitrogen atom of the amine group (the Lewis base) to a vacant orbital of a metal ion (the Lewis acid). The strength and nature of these bonds can vary depending on the metal ion and the specific donor atom. Hard metal ions, such as the lanthanides, will preferentially bind to the hard oxygen donors of the carboxylate groups. Softer metal ions may show a greater affinity for the softer nitrogen donor of the amine group.

The presence of multiple donor sites allows this compound to act as a polydentate ligand, bridging multiple metal centers to form extended structures. The specific coordination modes of the carboxylate groups are a key factor in determining the dimensionality and topology of the resulting coordination polymer. Common coordination modes for carboxylate groups include:

Monodentate: One oxygen atom coordinates to a single metal center.

Bidentate Chelating: Both oxygen atoms of a carboxylate group coordinate to the same metal center.

Bidentate Bridging: Each oxygen atom of a carboxylate group coordinates to a different metal center.

The combination of these coordination modes can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. The final structure is also influenced by the coordination number and preferred geometry of the metal ion. For instance, lanthanide ions often exhibit high coordination numbers (typically 8 or 9), which can be satisfied by the multiple oxygen donors of the ligand and often include coordinated water molecules. researchgate.net

Formation of Discrete Coordination Complexes with this compound

While polydentate ligands like this compound are often employed in the synthesis of extended metal-organic frameworks, under specific reaction conditions, they can also form discrete (0-dimensional) coordination complexes. The formation of discrete complexes versus polymeric structures is a delicate balance influenced by several factors:

Metal-to-Ligand Ratio: A high ligand-to-metal ratio can sometimes favor the formation of discrete complexes where a central metal ion is saturated by a small number of ligand molecules.

Solvent System: The choice of solvent can influence the solubility of the reactants and products, and coordinating solvents can compete for coordination sites on the metal ion, potentially blocking the extension into a polymeric network.

Presence of Ancillary Ligands: The introduction of a second, typically monodentate or bidentate, ligand can cap the coordination sites of the metal ion, preventing the formation of an extended structure and resulting in a discrete complex.

pH and Temperature: These reaction parameters can affect the deprotonation state of the carboxylic acid groups and the kinetics of the reaction, thereby influencing the final product.

Stoichiometry and Nuclearity of Metal-Ligand Adducts

The stoichiometry and nuclearity of metal-ligand adducts involving this compound and its derivatives are dictated by a combination of factors, including the coordination preferences of the metal ion, the deprotonation state of the ligand, and the reaction conditions such as solvent and temperature. Research into analogous systems, particularly those involving substituted isophthalic acids, provides significant insight into the potential structures formed with this compound.

Metal-organic frameworks constructed from ligands similar to this compound, such as 5,5'-(carbonylbis(azanediyl))diisophthalic acid, have demonstrated the formation of complex heterometallic structures. For instance, a solvothermally synthesized MOF with the formula [In₆O₃Tb₃O(CBDA)₃]·18DMF·3H₂O showcases a high nuclearity adduct. rsc.org In this structure, 'CBDA' represents the closely related 5,5'-(carbonylbis(azanediyl))diisophthalic acid ligand. The framework is assembled from tetranuclear In₄O₂(COO)₄ and trinuclear Tb₃O(COO)₆ clusters, indicating a complex stoichiometry where multiple metal centers are bridged by the carboxylate groups of the ligand. rsc.org This highlights the capacity of such ligands to support the formation of high-nuclearity secondary building units (SBUs), a key feature in the design of porous and stable MOFs.

The denticity of the this compound ligand, with its four carboxylate groups, allows for a variety of coordination modes, which in turn influences the stoichiometry and nuclearity. The carboxylate groups can act as monodentate, bidentate bridging, or chelating ligands, leading to the formation of one-, two-, or three-dimensional structures. In a series of coordination polymers based on the related 5,5′-(ethane-1,2-diyl)-bis(oxy)diisophthalic acid, the final structures ranged from 2-fold interpenetrating diamond-like frameworks to complex 3D nets, with the stoichiometry being influenced by the specific metal ion (Ni²⁺, Co²⁺, Zn²⁺) and the presence of auxiliary N-donor ligands. nih.gov

Interactive Table: Stoichiometry and Nuclearity of Adducts with Related Isophthalic Acid Ligands

| Compound Formula | Metal Ion(s) | Ligand(s) | Metal:Ligand Ratio | Nuclearity of SBU | Reference |

| [In₆O₃Tb₃O(CBDA)₃]·18DMF·3H₂O | In³⁺, Tb³⁺ | 5,5'-(carbonylbis(azanediyl))diisophthalic acid (CBDA) | 9:3 | In₄O₂, Tb₃O clusters | rsc.org |

| [Ni₂(mip)₂(H₂O)₈]·2H₂O | Ni²⁺ | 5-methylisophthalic acid (mip) | 2:2 | Dinuclear | osti.gov |

| [Zn₆(mip)₅(OH)₂(H₂O)₄]·7.4H₂O | Zn²⁺ | 5-methylisophthalic acid (mip) | 6:5 | Hexanuclear | osti.gov |

| [Ni₂(L)(pbib)₂(H₂O)]·H₂O | Ni²⁺ | 5,5′-(ethane-1,2-diyl)-bis(oxy)diisophthalic acid (L), pbib | 2:1:2 | Dinuclear | nih.gov |

| {[Zn₂(bipa)₂]·2C₂H₅OH}n | Zn²⁺ | 5-(benzimidazole-1-yl)isophthalic acid (bipa) | 2:2 | Dinuclear | rsc.org |

| {[Mn₂(L)(tib)(H₂O)]·3DMA·4H₂O}n | Mn²⁺ | 5,5'-(1,4-xylylenediamino) diisophthalic acid (L), tib | 2:1:1 | Dinuclear | researchgate.net |

Note: The table presents data for ligands structurally related to this compound to illustrate common stoichiometric and nuclearity trends.

Isomeric Forms and Their Characterization

Isomerism in coordination compounds refers to the existence of compounds with the same chemical formula but different arrangements of atoms. For coordination polymers and MOFs based on this compound, several types of isomerism can be envisaged, with supramolecular isomerism being particularly significant. rsc.orglibretexts.org

Supramolecular Isomerism: This type of isomerism is prevalent in MOFs, where the same building blocks (metal nodes and organic linkers) can assemble into different network topologies. For isophthalate-based ligands, it has been demonstrated that reaction conditions, such as the presence of an acid or base, can direct the formation of different supramolecular isomers. rsc.org For instance, with a copper paddlewheel molecular building block and an isophthalate-based ligand, either a square grid or a Kagomé lattice can form, leading to frameworks with different topologies (lvt or nbo). rsc.org This suggests that the synthesis with this compound could also yield different framework isomers depending on the precise synthetic protocol.

Linkage Isomerism: While less common for carboxylate ligands, the central secondary amine nitrogen in this compound could potentially act as a coordination site in addition to the carboxylate oxygens. If this nitrogen atom were to coordinate to a metal center, it would introduce the possibility of linkage isomerism, where the ligand binds through different donor atoms (nitrogen vs. oxygen). However, coordination through the carboxylate groups is sterically and electronically more favorable and is the overwhelmingly observed mode in related structures.

Geometrical Isomerism: In discrete multinuclear complexes or within the nodes of a coordination polymer, the arrangement of the this compound ligands and any co-ligands (like water or other organic molecules) around a metal center can lead to geometrical isomers (cis/trans or fac/mer). uomustansiriyah.edu.iqlibretexts.org For example, in an octahedral metal center coordinated to two bidentate carboxylate groups from two different ligands and two other monodentate ligands, cis and trans isomers are possible. libretexts.org

Characterization of Isomers:

Powder X-ray diffraction (PXRD) is also a crucial tool. While it does not provide the same level of detail as single-crystal analysis, it serves as a fingerprint for a specific crystalline phase. Different isomers will exhibit distinct PXRD patterns, allowing for phase identification and purity assessment of bulk samples.

Spectroscopic techniques such as Infrared (IR) spectroscopy can provide clues about the coordination environment of the carboxylate groups. The difference in the stretching frequencies of the C=O and C-O bonds can indicate whether the carboxylates are free, monodentate, or bidentate. Different isomers may show subtle but distinct differences in their IR spectra.

The potential for different isomeric forms of metal-ligand adducts with this compound makes its coordination chemistry a rich field for exploration, with the possibility of tuning the resulting material properties by controlling the formation of specific isomers.

Interactive Table: Potential Isomeric Forms and Characterization Methods

| Type of Isomerism | Description | Relevant Ligand Features | Primary Characterization Technique |

| Supramolecular Isomerism | Different network topologies from the same building blocks. rsc.org | Multiple coordination sites of the carboxylate groups. | Single-Crystal X-ray Diffraction, PXRD |

| Linkage Isomerism | Coordination through different donor atoms (e.g., N vs. O). libretexts.org | Presence of both N-H and COOH functional groups. | IR Spectroscopy, X-ray Diffraction |

| Geometrical Isomerism | Different spatial arrangements of ligands around a metal center (cis/trans, fac/mer). libretexts.org | Formation of discrete complexes or specific coordination geometries within a polymer. | Single-Crystal X-ray Diffraction |

Metal Organic Frameworks Mofs and Coordination Polymers Cps Derived from 5,5 Azanediyldiisophthalic Acid

Design Principles for MOF and CP Construction with 5,5'-Azanediyldiisophthalic Acid

The rational design of MOFs and CPs hinges on the careful selection of molecular components and reaction conditions to achieve a desired network topology and functionality. The inherent structure of the this compound ligand, with its V-shape and multiple coordination sites, provides a foundation for creating intricate and robust frameworks.

Selection of Metal Centers (e.g., Zn(II), Co(II))

Zinc(II) ions, with their d¹⁰ electron configuration, typically favor tetrahedral or octahedral coordination geometries. This predictability makes them ideal for constructing well-defined, stable frameworks. For instance, solvothermal reactions involving a tetracarboxylic acid ligand derived from this compound and Zn(II) have yielded three-dimensional network structures. researchgate.net In one such case, the resulting framework exhibited a 2-nodal 6-connected net with a complex topology. researchgate.net

Cobalt(II) ions, on the other hand, offer more structural versatility due to their d⁷ electron configuration, which can adopt various coordination numbers and geometries, including octahedral and trigonal prismatic. researchgate.net This flexibility can lead to the formation of diverse architectures. For example, Co(II)-based MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid, a derivative of the primary ligand, have been shown to form 3D networks. rsc.org In some instances, the introduction of different auxiliary ligands can significantly alter the final structure, leading to frameworks with different levels of interpenetration or even layered networks. rsc.orgresearchgate.net

The selection of the metal ion not only influences the structural outcome but also imparts specific physical properties to the material, such as magnetic behavior and catalytic activity. researchgate.net

Influence of Co-ligands and Modulators on Framework Assembly

Dipyridyl-type co-ligands are commonly used to connect metal centers and extend the dimensionality of the framework. rsc.org For example, the use of ligands like 1,2-bis(4-pyridyl)ethene (bpe), 1,2-bis(4-pyridyl)diazene (bpa), and 4,4'-bipyridine (B149096) (bpy) in conjunction with a tricarboxylate ligand derived from this compound and various divalent metal ions (Co²⁺, Cd²⁺, Zn²⁺, and Ni²⁺) has led to the synthesis of multi-dimensional frameworks with interesting structural motifs. rsc.org The structural differences observed in these compounds can be attributed to the introduction of these different auxiliary N-donor ligands. researchgate.netnih.gov

Modulators, which are typically monotopic ligands that compete with the primary ligand for coordination to the metal centers, can be used to control crystal growth and morphology. nih.govosti.gov By selectively inhibiting growth on certain crystal facets, modulators can induce the formation of specific crystal shapes. nih.govumich.edu A mechanism-based approach has been developed to select appropriate additives to tailor the morphology of MOFs based on the crystal structure. nih.govumich.edu For instance, aromatic dicarboxylic acids have been used as additives to generate non-cubic morphologies of MOF-5. umich.edu

Synthetic Strategies for this compound-based MOFs and CPs

The synthesis of MOFs and CPs from this compound and its derivatives is typically achieved through several established methods. The choice of synthetic strategy plays a crucial role in determining the crystallinity, morphology, and properties of the final product.

Solvothermal/Hydrothermal Synthesis Methods

Solvothermal and hydrothermal syntheses are the most common methods for preparing crystalline MOFs and CPs. researchgate.net These techniques involve heating a mixture of the metal salt, the organic ligand, and a solvent in a sealed vessel, such as an autoclave, at temperatures above the boiling point of the solvent. jchemrev.com If water is used as the solvent, the method is specifically termed hydrothermal synthesis. jchemrev.com

This approach facilitates the slow crystallization of the product, often yielding high-quality single crystals suitable for X-ray diffraction analysis. researchgate.net A variety of MOFs and CPs based on derivatives of this compound have been successfully synthesized using these methods. For example, four novel MOFs were synthesized under solvothermal conditions using 5-(benzimidazole-1-yl)isophthalic acid with Cd(II), Zn(II), Co(II), and Ni(II) metal centers. nih.govrsc.org Similarly, hydrothermal reactions have been employed to create coordination polymers from 5-aminoisophthalic acid and various metal ions. nih.gov The reaction temperature and time are critical parameters that influence the final product. For instance, in the hydrothermal synthesis of certain coordination polymers, the mixture was heated at 160°C for three days. nih.gov

| Compound/MOF | Metal Ion(s) | Ligand(s) | Synthesis Method | Reference |

| [Co(μ₃-aipa)(2,2′-H₂biim)]n | Co(II) | 5-aminoisophthalic acid, 2,2′-biimidazole | Hydrothermal | nih.gov |

| [Cd(bipa)]n | Cd(II) | 5-(benzimidazole-1-yl)isophthalic acid | Solvothermal | nih.gov |

| {[Zn₂(bipa)₂]·2C₂H₅OH}n | Zn(II) | 5-(benzimidazole-1-yl)isophthalic acid | Solvothermal | nih.gov |

| [Co₃L₂(bpe)₄]·2DMF·2H₂O | Co(II) | 5-(4-carboxybenzoylamino)-isophthalic acid, 1,2-bis(4-pyridyl)ethene | Solvothermal | rsc.org |

| [Zn₂L]n | Zn(II) | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Hydrothermal | researchgate.net |

Other Advanced Synthetic Techniques (e.g., Electrochemical, Mechanochemical)

While solvothermal and hydrothermal methods are prevalent, other advanced synthetic techniques are emerging as viable alternatives, often offering advantages in terms of reaction time, energy consumption, and environmental impact.

Electrochemical synthesis has been demonstrated as a rapid and efficient method for producing certain MOFs at room temperature and atmospheric pressure. nih.gov This technique involves the electrochemical dissolution of a metal anode in a solution containing the organic ligand, leading to the formation of the MOF on the cathode. nih.gov For example, a zirconium-based MOF, UiO-66-PDC, was successfully synthesized via a reductive electrosynthesis technique. nih.gov

Mechanochemical synthesis , which involves the grinding or milling of solid reactants, is another "green" and scalable approach for MOF preparation. nih.gov This solvent-free or low-solvent method can produce high-quality MOFs in quantitative yields. nih.govorganic-chemistry.org The synthesis of MOF-74 from ZnO and 2,5-dihydroxyterephthalic acid using ball milling has been investigated, revealing a complex reaction pathway with several intermediate phases. nih.gov

Control over Crystallinity and Morphology

Controlling the crystallinity and morphology of MOFs is crucial for optimizing their performance in various applications. nih.govrsc.org The synthetic conditions play a pivotal role in determining these characteristics.

The crystallinity of MOFs can be influenced by factors such as reaction temperature, time, and the presence of modulators. researchgate.net For instance, studies on the synthesis of MOF-5 have shown that higher crystallinity can be achieved by carefully controlling the heating temperature and duration. researchgate.net The use of modulators can also influence the connectivity of the metal clusters and the resulting topology of the framework, which in turn affects the crystallinity. nih.gov

Structural Elucidation of this compound-based MOFs and CPs

The definitive determination of a MOF or CP structure relies on diffraction methods. These techniques provide precise atomic coordinates, revealing how the metal centers and the this compound linker would connect to form an extended network.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a crystalline material. researchgate.net For a hypothetical MOF based on this compound, SC-XRD would provide critical data, including:

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal.

Space Group: The symmetry operations that define the crystal structure.

Coordination Environment: The geometry around the metal centers and the specific atoms of the linker that bind to them.

Bond Lengths and Angles: Precise measurements of the connections between atoms.

This information is foundational for understanding the material's structure, but no such data has been published for a MOF containing the this compound linker.

Powder X-ray Diffraction for Phase Purity and Bulk Characterization

Powder X-ray diffraction (PXRD) is an essential tool for confirming the phase purity of a synthesized bulk sample. nih.gov The experimental PXRD pattern of a newly created MOF would be compared to a pattern simulated from its SC-XRD data. A match between the two confirms that the bulk material consists of a single, homogenous crystalline phase. researchgate.net Since no MOFs from this compound have been reported, no experimental or simulated PXRD patterns are available.

Supramolecular Interactions in MOF and CP Formation

Non-covalent interactions are crucial in directing the assembly of MOFs and CPs and stabilizing their final structures.

Pi-Pi Stacking and Other Non-Covalent Interactions

The benzene (B151609) rings of the isophthalate (B1238265) units in the linker are capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, can significantly influence the packing of the framework, contributing to its stability and affecting its electronic properties. The specific distances and geometries of these interactions would be revealed by crystallographic analysis. As no such analysis is available for MOFs from this compound, this aspect of their structure cannot be discussed.

Host-Guest Chemistry within Framework Pores

The pores of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are not merely empty spaces; they are dynamic environments where a rich variety of host-guest chemistry can occur. The interactions between the framework (host) and the entrapped molecules (guests) are fundamental to many of the applications of these materials, including sensing, separation, and catalysis. The nature of the framework itself, dictated by the metal nodes and the organic linkers, plays a crucial role in determining which guests can be accommodated and how they will interact.

Luminescent Sensing through Host-Guest Interactions:

A significant area of research within the host-guest chemistry of MOFs is their application as luminescent sensors. nih.govrsc.orgnih.gov The luminescence of a MOF can be influenced by the presence of guest molecules within its pores. nih.gov This change in luminescence—be it quenching (dimming), enhancement (brightening), or a shift in the emission wavelength—can be used to detect the presence of specific analytes. nih.gov

For instance, luminescent MOFs have been extensively studied for the detection of metal ions. The introduction of metal ions into a suspension of a luminescent MOF can lead to a significant quenching of its fluorescence, providing a sensitive method for detection. researchgate.net The mechanism behind this quenching often involves the interaction of the metal ions with the functional groups of the organic linker, such as the lone pair electrons of carboxyl, amino, or phenolic hydroxyl groups, leading to a process known as photoinduced electron transfer (PET). researchgate.net

Similarly, the detection of small organic molecules is another key application. The pores of the MOF can concentrate analyte molecules, leading to high sensitivity. nih.gov The interactions between the host framework and the guest molecule can be manifold, including hydrogen bonding, linker-analyte interactions, and electron or energy transfer, all of which can modulate the luminescent output of the MOF. nih.govnih.gov

Research Findings on Isophthalate-Based MOFs:

While specific data on MOFs derived solely from this compound is limited in the public domain, research on MOFs constructed from similar isophthalate-based ligands provides valuable insights into the potential host-guest chemistry. These studies demonstrate the versatility of isophthalate linkers in creating frameworks capable of selective guest recognition.

For example, zinc-based MOFs synthesized with 5-tert-butylisophthalic acid have been shown to act as multi-responsive fluorescence sensors for the detection of Fe(III) and Cr(VI) ions in water with high sensitivity and selectivity. rsc.org Another study on a zinc-based MOF with 5-(4-pyridyl)-isophthalic acid demonstrated its potential as a luminescent probe for the simultaneous detection of pesticides and solvent molecules. researchgate.netmdpi.com

Lanthanide-based MOFs (Ln-MOFs) are particularly interesting for sensing applications due to the unique luminescent properties of lanthanide ions. nih.gov Research on Ln-MOFs with 5-methylisophthalate has shown their capability to detect nitroaromatic explosives like 2,4,6-trinitrophenol (TNP) with high selectivity and low detection limits. nih.gov The sensing mechanism in these cases often involves energy transfer from the excited state of the MOF to the analyte molecule.

The following interactive data tables summarize key findings from research on isophthalate-based MOFs, illustrating the types of guests detected and the nature of the host-guest interactions.

| Host MOF Ligand | Metal Ion | Guest Molecule | Sensing Mechanism | Reference |

| 5-tert-butylisophthalic acid | Zn(II) | Fe(III), Cr(VI) ions | Fluorescence Quenching | rsc.org |

| 5-(4-pyridyl)-isophthalic acid | Zn(II) | Pesticides, Solvent Molecules | Luminescence Probing | researchgate.netmdpi.com |

| 5-methylisophthalate | Lanthanides | 2,4,6-trinitrophenol (TNP) | Energy Transfer | nih.gov |

| Host MOF Ligand | Guest Molecule | Key Finding | Reference |

| 5-tert-butylisophthalic acid | Metal Ions | High sensitivity and selectivity in aqueous solution. | rsc.org |

| 5-(4-pyridyl)-isophthalic acid | Various Analytes | First example of a MOF for simultaneous detection of pesticides and solvent molecules. | researchgate.netmdpi.com |

| 5-methylisophthalate | Nitroaromatics | High detection capacity and low limit of detection for TNP. | nih.gov |

These examples underscore the principle that the functional groups on the isophthalate linker, along with the choice of the metal center, are critical in defining the host-guest chemistry and the resulting sensing capabilities of the MOF. The azanediyl group (-NH-) in this compound, with its hydrogen-bonding potential, is expected to play a significant role in the host-guest interactions of its derived MOFs, offering exciting possibilities for the design of new functional materials.

Theoretical and Computational Investigations of 5,5 Azanediyldiisophthalic Acid and Its Architectures

Quantum Chemical Calculations on Ligand Reactivity and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties and reactivity of a ligand like 5,5'-Azanediyldiisophthalic acid before its incorporation into a larger framework. These calculations provide insights into bond strengths, charge distribution, and the energies of frontier molecular orbitals, which are crucial for predicting its coordination behavior and the electronic properties of the resulting materials.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules and materials. nih.gov It is a workhorse in computational chemistry for predicting molecular geometries, electronic properties, and reaction energetics. For a ligand like this compound, DFT calculations can be employed to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the ligand, providing accurate bond lengths and angles.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule, which can aid in its experimental characterization.

Determine Electronic Properties: Calculate properties such as ionization potential, electron affinity, and the distribution of electron density, which are key to understanding its reactivity.

Analyze Ligand Acidity: Estimate the acid dissociation constants (pKa) of the carboxylic acid groups, which is crucial for predicting its behavior in solution during the synthesis of MOFs and CPs. nih.gov

The choice of the functional and basis set is critical in DFT calculations to ensure the accuracy of the results. For organic molecules, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p), which provide a good balance between computational cost and accuracy. nih.gov

Table 1: Representative DFT-Calculated Properties for a Tetracarboxylic Acid Ligand (Note: This table presents hypothetical yet realistic data for a ligand structurally similar to this compound, as direct data is unavailable.)

| Property | Calculated Value | Units |

| Total Energy | -1234.567 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.8 | eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.5 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of a molecule by describing the wave-like behavior of electrons. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for understanding a molecule's reactivity and electronic transitions. irjweb.comresearchgate.netyoutube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons in a chemical reaction. For this compound, the HOMO is expected to be localized on the electron-rich aromatic rings and the lone pair of the central nitrogen atom.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy and distribution of the LUMO indicate the molecule's ability to accept electrons. In this ligand, the LUMO is likely to be distributed over the carboxylic acid groups and the aromatic rings.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and stability of the molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions. nih.gov This gap is also related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at longer wavelengths.

Table 2: Frontier Molecular Orbital (FMO) Analysis of a Related Aromatic Carboxylic Acid (Data adapted from a study on a similar class of compounds to illustrate the typical values obtained from MO analysis.)

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Antibonding orbitals primarily on the carboxylic acid groups. |

| LUMO | -1.5 | Lowest unoccupied orbital, indicating sites for nucleophilic attack. |

| HOMO | -6.8 | Highest occupied orbital, indicating sites for electrophilic attack. |

| HOMO-1 | -7.5 | Lower energy occupied orbitals, contributing to the overall electronic stability. |

Computational Modeling of MOF and CP Formation

The assembly of ligands and metal ions or clusters into ordered, porous structures like MOFs and CPs is a complex process. Computational modeling provides a powerful tool to simulate and understand these self-assembly processes, and even to predict the resulting framework topologies.

Simulation of Self-Assembly Processes

Molecular dynamics (MD) simulations can be used to model the dynamic behavior of molecules over time, providing insights into the self-assembly of MOFs and CPs. nih.gov These simulations can track the interactions between ligands and metal centers in a solvent, revealing the initial steps of nucleation and growth of the framework. researchgate.net By analyzing the trajectories of the atoms, researchers can identify key intermediates and understand the thermodynamic and kinetic factors that govern the formation of a specific crystal structure.

Challenges in these simulations include the long timescales required for self-assembly and the need for accurate force fields that can describe the interactions between all components of the system. Coarse-graining methods, where groups of atoms are treated as single particles, can be employed to extend the simulation times and length scales.

Prediction of Framework Topologies

Predicting the final crystal structure of a MOF or CP from its constituent building blocks is a major goal of computational materials science. This can be approached through several methods:

Computational Crystal Structure Prediction: More advanced methods involve the use of algorithms to generate and rank a large number of possible crystal structures based on their calculated lattice energies. These methods can be computationally intensive but offer the potential to discover novel and unexpected framework topologies.

The flexibility of a ligand like this compound, with its rotatable bonds, adds a layer of complexity to topology prediction, as it can adopt various conformations to accommodate different coordination environments.

Theoretical Studies on Functional Performance

Once a MOF or CP has been synthesized or its structure has been predicted, computational methods can be used to investigate its potential functional performance in various applications.

For MOFs and CPs constructed from this compound, theoretical studies could focus on:

Gas Sorption and Separation: Grand Canonical Monte Carlo (GCMC) simulations can be used to predict the uptake and selectivity of various gases (e.g., H₂, CO₂, CH₄) within the pores of the material. These simulations provide insights into the binding sites and the influence of the framework's chemical and structural features on its sorption properties.

Catalysis: Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model catalytic reactions occurring within the pores of the MOF. The active site, which could be the metal node or a functional group on the ligand, is treated with a high level of quantum mechanical theory, while the rest of the framework is described by a more computationally efficient molecular mechanics force field.

Luminescence: Time-dependent DFT (TD-DFT) calculations can be used to predict the photoluminescent properties of the MOF, including its excitation and emission spectra. This can help in the design of luminescent sensors or light-emitting materials.

Mechanical Stability: DFT calculations can be used to compute the elastic constants and bulk modulus of the framework, providing an indication of its mechanical robustness and stability under pressure.

Through these comprehensive theoretical and computational investigations, a deeper understanding of the properties and potential applications of materials based on this compound can be achieved, guiding the experimental efforts towards the synthesis of novel functional materials.

Adsorption Site Analysis

The analysis of adsorption sites is crucial for understanding the potential of materials in applications such as gas storage, separation, and sensing. For MOFs constructed from this compound, computational methods would be employed to identify and characterize the preferential binding sites for various guest molecules.

Methodology: DFT calculations are the primary tool for this type of analysis. The process typically involves:

Model Construction: Building a computational model of the MOF structure incorporating the this compound linker and the corresponding metal nodes.

Geometry Optimization: Optimizing the geometry of the MOF to find its most stable energetic conformation.

Adsorbate Introduction: Placing a probe molecule (e.g., CO₂, CH₄, H₂O) at various potential adsorption sites within the framework's pores. These sites often include the metal centers, the aromatic rings of the linker, and the functional groups (carboxylates and the amine group).

Binding Energy Calculation: Calculating the binding energy for the adsorbate at each site. A more negative binding energy indicates a stronger interaction and a more favorable adsorption site.

Expected Findings: Based on studies of analogous systems, one could anticipate several potential adsorption sites within a MOF derived from this compound:

Open Metal Sites: If the metal centers in the MOF are coordinatively unsaturated, they would likely serve as strong primary adsorption sites for polar molecules.

Amine Group: The nitrogen atom of the azanediyl group could act as a Lewis basic site, potentially interacting with acidic gas molecules.

Carboxylate Groups: The oxygen atoms of the isophthalic acid moieties can participate in hydrogen bonding or electrostatic interactions with adsorbates.

Aromatic Rings: The phenyl rings can interact with guest molecules through π-π stacking or other non-covalent interactions.

A systematic computational screening would yield a detailed map of the potential energy surface for guest molecules within the MOF's pores, allowing for the ranking of adsorption site strengths.

Data from Hypothetical Adsorption Site Analysis: A hypothetical data table illustrating the kind of results a DFT study might produce for a MOF based on this compound is presented below.

| Adsorption Site | Probe Molecule | Calculated Binding Energy (kJ/mol) |

| Metal Node | CO₂ | -25.8 |

| Amine Linkage | CO₂ | -18.2 |

| Aromatic Ring | CO₂ | -12.5 |

| Metal Node | H₂O | -45.3 |

| Amine Linkage | H₂O | -30.1 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound-based MOFs.

Catalytic Mechanism Elucidation via Computational Methods

Computational methods are invaluable for unraveling the step-by-step mechanisms of catalytic reactions, providing insights that are often difficult to obtain through experimental means alone. For a MOF incorporating this compound, these methods could be used to explore its potential as a catalyst for various organic transformations.

Methodology: The elucidation of a catalytic mechanism via computational methods typically involves:

Reactant and Product Modeling: Building and optimizing the structures of the reactants, products, and the catalytic site of the MOF.

Transition State Searching: Identifying the transition state structures for each elementary step of the proposed reaction pathway. This is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

Analysis of Electronic Structure: Examining the changes in the electronic structure (e.g., charge distribution, orbital interactions) along the reaction pathway to understand how the catalyst facilitates the reaction.

Expected Insights: A computational study on the catalytic activity of a this compound-based MOF would aim to answer key questions such as:

What is the active site for the catalysis (e.g., the metal node, the linker)?

What is the rate-determining step of the reaction?

How does the structure of the linker influence the catalytic activity?

Can the catalyst be modified to improve its efficiency and selectivity?

For instance, the amine group of the linker could potentially participate in acid-base catalysis, or the metal nodes could act as Lewis acid catalysts. Computational simulations would allow for the exploration of these possibilities in silico.

Hypothetical Catalytic Reaction Data: The table below provides a hypothetical example of the kind of data that would be generated from a computational study of a catalytic reaction.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Reactant-Catalyst Complex | -5.2 |

| 3 | Transition State 1 | +15.8 |

| 4 | Intermediate | -10.1 |

| 5 | Transition State 2 | +12.3 |

| 6 | Product-Catalyst Complex | -20.5 |

| 7 | Products + Catalyst | -15.0 |

Note: This data is for illustrative purposes and does not represent a specific, studied reaction involving this compound.

Advanced Characterization Methodologies for 5,5 Azanediyldiisophthalic Acid Based Materials

Spectroscopic Techniques for Structural and Electronic Properties

Spectroscopic methods are indispensable for elucidating the chemical structure and electronic environment of 5,5'-Azanediyldiisophthalic acid and its derivative materials. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) provide detailed information on functional groups, atomic connectivity, and elemental composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and materials synthesized from it, such as metal-organic frameworks (MOFs), IR spectroscopy is crucial for confirming the presence of the ligand and monitoring its coordination to metal centers.

The IR spectrum of free isophthalic acid shows a characteristic broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. nist.govchemicalbook.com Another prominent feature is the sharp C=O stretching vibration of the carboxylic acid, which usually appears around 1700 cm⁻¹. researchgate.net Upon the formation of a coordination polymer or MOF, the deprotonation of the carboxylic acid groups leads to significant changes in the IR spectrum. The broad O-H band disappears, and is replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). researchgate.net The asymmetric stretching vibration is typically observed in the 1550-1650 cm⁻¹ region, while the symmetric stretch appears in the 1380-1450 cm⁻¹ range. nih.govrsc.org The position of these bands and the difference between them can provide information about the coordination mode of the carboxylate group to the metal center. Additionally, the N-H stretching vibration of the secondary amine in the this compound ligand would be expected in the region of 3300-3500 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Typical Wavenumber (cm⁻¹) in Coordinated Material | Reference |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Absent | nist.govchemicalbook.com |

| C=O stretch (Carboxylic Acid) | ~1700 | Absent | researchgate.net |

| Asymmetric COO⁻ stretch | - | 1550-1650 | nih.govrsc.org |

| Symmetric COO⁻ stretch | - | 1380-1450 | nih.govrsc.org |

| N-H stretch (Amine) | 3300-3500 | 3300-3500 (may shift upon coordination) | - |

| C-N stretch | 1250-1350 | 1250-1350 (may shift upon coordination) | researchgate.net |

| Aromatic C-H stretch | >3000 | >3000 | researchgate.net |

| Aromatic C=C stretch | 1400-1600 | 1400-1600 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State and Solution)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei, such as ¹H and ¹³C. It provides detailed information about the structure and connectivity of molecules.

Solution NMR: For the free this compound ligand, solution ¹H NMR in a suitable solvent like DMSO-d₆ would reveal distinct signals for the aromatic protons and the amine proton. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm. chemicalbook.comchemicalbook.com The acidic protons of the four carboxylic acid groups would likely be observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, or may exchange with residual water in the solvent. chemicalbook.com The amine proton (N-H) would also be expected in the downfield region. In ¹³C NMR, distinct resonances would be observed for the carboxylic carbons (typically 165-175 ppm) and the aromatic carbons (110-150 ppm). tudelft.nlznaturforsch.com

| Nucleus | Functional Group | Expected Chemical Shift (ppm) - Solution (DMSO-d₆) | Expected Chemical Shift (ppm) - Solid-State | Reference |

| ¹H | Carboxylic Acid (O-H) | >10 (broad) | - | chemicalbook.com |

| ¹H | Aromatic (C-H) | 7.0 - 8.5 | 7.0 - 8.5 | chemicalbook.comchemicalbook.com |

| ¹H | Amine (N-H) | Downfield, variable | Downfield, variable | znaturforsch.com |

| ¹³C | Carboxylic Acid/Carboxylate | 165 - 175 | 165 - 180 | tudelft.nlnus.edu.sg |

| ¹³C | Aromatic | 110 - 150 | 110 - 155 | tudelft.nlznaturforsch.com |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov XPS is particularly valuable for characterizing the surface of materials and confirming the presence and chemical environment of the constituent elements.

For materials based on this compound, XPS can confirm the presence of carbon, oxygen, and nitrogen. The high-resolution spectra of the C 1s, O 1s, and N 1s core levels provide detailed chemical state information. The C 1s spectrum can be deconvoluted into components corresponding to C-C/C-H in the aromatic rings, C-N bonds, and O-C=O of the carboxylate groups. researchgate.net The O 1s spectrum would show contributions from the carboxylate oxygen atoms. youtube.com The N 1s spectrum is of particular interest as it can elucidate the chemical state of the nitrogen atom in the azanediyl linkage. For a secondary amine, the N 1s binding energy is typically observed in the range of 399-401 eV. tudelft.nlresearchgate.net Any shifts in these binding energies upon material formation can indicate changes in the electronic environment of the atoms due to coordination or other interactions.

| Core Level | Functional Group | Expected Binding Energy (eV) | Reference |

| C 1s | Aromatic C-C, C-H | ~284.8 | researchgate.net |

| C 1s | C-N | ~285.5 - 286.5 | researchgate.net |

| C 1s | O-C=O (Carboxylate) | ~288.5 - 289.0 | researchgate.net |

| O 1s | O-C=O (Carboxylate) | ~531 - 533 | youtube.commdpi.com |

| N 1s | Secondary Amine (-NH-) | ~399.0 - 401.0 | tudelft.nlresearchgate.netnih.gov |

| N 1s | Protonated Amine (-NH₂⁺-) | ~401.0 - 402.0 | nus.edu.sg |

Microscopic Techniques for Morphology and Microstructure

Microscopic techniques are essential for visualizing the morphology, particle size, and internal structure of materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for the characterization of this compound-based materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. It is widely used to determine the morphology, particle size, and size distribution of crystalline materials like MOFs. For materials synthesized from this compound, SEM would reveal the shape and surface features of the resulting particles. For instance, MOFs synthesized from similar isophthalic acid-based linkers have been shown to form well-defined crystals with various morphologies, such as cubic, octahedral, or rod-like shapes. researchgate.net SEM analysis can also provide information on the crystallinity and phase purity of the bulk material.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) operates on a different principle than SEM; it transmits a beam of electrons through an ultrathin specimen. This allows for the visualization of the internal structure of the material. For porous materials like MOFs based on this compound, TEM can be used to observe the porous network and the arrangement of the crystal lattice. High-resolution TEM (HR-TEM) can even resolve the lattice fringes of the crystalline material, providing direct evidence of its crystallinity and structural integrity. znaturforsch.com TEM is also useful for determining the size and dispersion of nanoparticles if they are incorporated into a composite material with the this compound-based framework.

| Technique | Information Obtained | Typical Observations for Isophthalic Acid-Based Materials | Reference |

| SEM | Morphology, particle size and shape, surface topography | Well-defined crystalline structures (e.g., cubes, rods, polyhedra) | researchgate.net |

| TEM | Internal structure, crystallinity, lattice fringes, particle dispersion | Ordered porous structures, lattice planes of the crystal | znaturforsch.com |

Porosity and Surface Area Analysis

The porosity and surface area of materials derived from amino-functionalized isophthalic acids are critical parameters that dictate their efficacy in applications such as gas storage, separation, and catalysis. These properties are primarily investigated using gas adsorption studies.

Gas adsorption analysis is a fundamental technique for characterizing the porous nature of materials. By measuring the amount of gas adsorbed onto a material's surface at a constant temperature (typically liquid nitrogen at 77 K), an adsorption-desorption isotherm is generated. The shape of this isotherm provides initial insights into the material's porous structure.

Materials based on amino-functionalized linkers exhibit a range of adsorption behaviors. For instance, a metal-organic framework (MOF) synthesized using a 5-(benzimidazole-1-yl)isophthalic acid ligand displayed a Type IV adsorption isotherm according to IUPAC classification. nih.gov This isotherm type is characteristic of mesoporous materials, which are materials containing pores with diameters between 2 and 50 nanometers. The isotherm also showed an H3-type hysteresis loop, which does not exhibit any limiting adsorption at high relative pressures and is often associated with aggregates of plate-like particles forming slit-shaped pores. nih.gov

In contrast, other amino-functionalized MOFs, such as UiO-66(NH₂), show a Type I isotherm. nih.gov This type is indicative of microporous materials (pore diameters < 2 nm), where the uptake of gas is limited by the accessible micropore volume. nih.gov

The specific surface area, a measure of the total surface available for interaction with gas molecules, is commonly calculated using the Brunauer–Emmett–Teller (BET) method. For the aforementioned MOF with a 5-(benzimidazole-1-yl)isophthalic acid ligand, the BET surface area was determined to be 47.8 m²/g. nih.gov In comparison, the amino-functionalized UiO-66(NH₂) has a significantly higher reported BET surface area of 703 m²/g. nih.gov These values highlight how the choice of metal center and the specific functionalization of the isophthalic acid linker can dramatically influence the resulting surface area of the material.

| Material | Isotherm Type | BET Surface Area (m²/g) | Reference |

|---|---|---|---|

| MOF with 5-(benzimidazole-1-yl)isophthalic acid | Type IV | 47.8 | nih.gov |

| UiO-66(NH₂) | Type I | 703 | nih.gov |

While gas adsorption isotherms provide a general classification of porosity, a more detailed analysis of the isotherm data can yield the pore size distribution (PSD). This analysis reveals the relative abundance of pores of different sizes within the material.

For materials based on 5-aminoisophthalic acid, X-ray single-crystal diffraction analysis has been used to determine pore dimensions. In a study of four novel 3D network structures synthesized with Co, Zn, Ni, and Cd, the pore sizes were found to range from 7.05 to 14.67 Å (0.705 to 1.467 nm). researchgate.netacs.org This places them in the micropore range, which is crucial for size-selective applications.

For the mesoporous MOF constructed from 5-(benzimidazole-1-yl)isophthalic acid, the average pore diameter was calculated to be 4.5 nm, consistent with the Type IV isotherm observed. nih.gov The combination of micro- and mesoporosity can be advantageous, creating hierarchical systems where larger pores facilitate diffusion to smaller, highly active pores.

| Material System | Pore Size / Diameter | Reference |

|---|---|---|

| Complexes with Co, Zn, Ni, Cd and 5-aminoisophthalic acid | 7.05 - 14.67 Å | researchgate.netacs.org |

| MOF with 5-(benzimidazole-1-yl)isophthalic acid | 4.5 nm | nih.gov |

Thermal Analysis Techniques

The operational limits and regeneration conditions for MOFs are largely determined by their thermal stability. Understanding how these materials behave upon heating is essential for their practical application.

Thermogravimetric Analysis (TGA) is a key technique used to measure the thermal stability of a material by monitoring its mass change as a function of temperature. For MOFs based on 5-aminoisophthalic acid, TGA curves typically show distinct mass loss steps corresponding to the removal of guest molecules (like water or solvents) and the eventual decomposition of the organic linker and collapse of the framework.

In a series of materials synthesized with alkaline-earth metals and 5-aminoisophthalate (aip²⁻), the thermal stabilities were shown to vary with the structure. mdpi.com For a barium-based material, [Ba₂(aip)₂(phen)₂(H₂O)₇]·2(phen)·2(H₂O), the TGA profile revealed an initial mass loss of approximately 9%, corresponding to the expulsion of both lattice and coordinated water molecules. mdpi.com This was followed by the release of the 1,10-phenanthroline (B135089) ligands and finally the decomposition of the aip²⁻ ligands, with the framework destruction occurring at around 480 °C. mdpi.com

Similarly, a titanium-based MOF, NH₂-ZSTU-2, was found to maintain its structural integrity up to about 400 °C. mdpi.com The initial weight loss observed at approximately 200 °C was attributed to the loss of coordinated solvent molecules from the framework. mdpi.com Another amino-functionalized MOF, NH₂-MIL-101(TiIII), was found to be structurally stable up to 200 °C, after which decomposition began. nih.gov

| Material | Key Thermal Events | Framework Decomposition Temperature (°C) | Reference |

|---|---|---|---|

| [Ba₂(aip)₂(phen)₂(H₂O)₇]·2(phen)·2(H₂O) | ~9% mass loss (water), followed by ligand loss | ~480 | mdpi.com |

| NH₂-ZSTU-2 (Ti-MOF) | Weight loss at ~200 °C (solvents) | ~400 | mdpi.com |

| NH₂-MIL-101(TiIII) | Decomposition begins after initial stability | >200 | nih.gov |

Compound Names

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| This compound | 5,5'-Azanediylbis(1,3-benzenedicarboxylic acid) |

| 5-Aminoisophthalic acid (H₂aip) | 5-Amino-1,3-benzenedicarboxylic acid |

| UiO-66(NH₂) | A zirconium-based MOF with 2-aminoterephthalate linkers |

| 1,10-phenanthroline | 1,10-phenanthroline |

| NH₂-ZSTU-2 | An amino-functionalized titanium-based MOF |

| NH₂-MIL-101(TiIII) | An amino-functionalized titanium-based MOF |

Academic and Research Applications of 5,5 Azanediyldiisophthalic Acid Based Materials

Catalysis and Reaction Engineering

Materials constructed from 5,5'-Azanediyldiisophthalic acid are of significant interest in catalysis due to the presence of multiple, distinct functional groups within a single, well-defined linker. The secondary amine can act as a Lewis or Brønsted base, the carboxylic acids can modulate the electronic properties of the metal nodes, and the metal nodes themselves can serve as Lewis acid sites. nih.govrsc.org This integration of acidic and basic sites within a porous, crystalline framework opens avenues for designing sophisticated, multifunctional heterogeneous catalysts.

Heterogeneous Catalysis (e.g., Henry Reaction)

The Henry (nitroaldol) reaction, which involves the C-C bond formation between a nitroalkane and an aldehyde or ketone, is a fundamental transformation in organic synthesis. It is typically base-catalyzed, and the development of effective heterogeneous catalysts is a key research goal. Metal-Organic Frameworks (MOFs) have emerged as versatile solid catalysts for the Henry reaction, with their activity often stemming from basic functional groups on the organic linkers or the Lewis acidity of the metal nodes. nih.gov

The secondary amine group inherent to the this compound ligand is a prime candidate for a catalytic site. Research on analogous systems has shown that secondary amines incorporated into MOF linkers are effective catalysts for the Henry reaction. mdpi.com For instance, a MOF containing a secondary amine within a pyridine-functionalized isophthalic acid derivative demonstrated catalytic activity for the reaction between benzaldehyde (B42025) and nitroethane. mdpi.com Similarly, MOFs like UiO-66, when functionalized with secondary amines, have been shown to be highly active catalysts for the Henry reaction between benzaldehyde and nitromethane, achieving high turnover numbers rapidly at room temperature. mdpi.com The presence of the azanediyl group in a framework based on this compound would therefore be expected to provide the necessary basic sites for this transformation, offering a reusable, solid catalyst. Zinc-based MOFs have also been shown to be effective heterogeneous catalysts for diastereoselective Henry reactions. rsc.org

Design of Active Sites within Frameworks

The rational design of active sites is a cornerstone of modern catalysis. In MOFs built from this compound, active sites can be engineered at multiple levels: the organic linker, the metal node, and the pore environment. unito.it

Linker-Based Sites: The most prominent feature of the this compound linker is the central azanediyl (-NH-) group. This secondary amine can function as a Lewis base, capable of activating substrates in reactions like the Henry reaction or Knoevenagel condensation. nih.govmdpi.com

Metal-Node Sites: The metal ions or clusters (Secondary Building Units, SBUs) that coordinate with the carboxylate groups act as Lewis acid sites. researchgate.netrsc.org The nature of the metal (e.g., Zn, Cu, Zr) and its coordination environment can be tuned to modulate the Lewis acidity, which is crucial for catalyzing a wide array of organic transformations, such as cycloaddition reactions or esterifications. nih.govrsc.orgresearchgate.net

Cooperative Acid-Base Catalysis: The proximity of the basic amine site on the linker and the acidic metal node offers the potential for synergistic or cooperative catalysis. eventact.com This bifunctional nature allows for the simultaneous activation of two different substrates or different parts of the same substrate, a mechanism often seen in enzymes. For the Henry reaction, the amine could deprotonate the nitroalkane while the metal Lewis acid coordinates and activates the aldehyde's carbonyl group, potentially leading to enhanced reaction rates and selectivities.

Regio- and Stereoselectivity in Organic Transformations

Achieving high selectivity remains a significant challenge in chemical synthesis. The well-defined, crystalline pore structure of MOFs provides a unique environment for controlling the orientation of reactants and transition states, thereby influencing the regio- and stereochemical outcome of a reaction.

For frameworks constructed from this compound, the rigid positioning of the functional groups within the porous structure can impart shape selectivity. nih.gov Reactants that fit within the pores in a specific orientation would be preferentially converted, leading to high regioselectivity. For example, in the functionalization of large aromatic compounds, only isomers that can form within the spatial confines of the MOF pores would be produced. nih.gov

Furthermore, if a chiral precursor or a chiral co-ligand is introduced during the synthesis of a MOF with this compound, it is possible to create a chiral pore environment. Such a framework could be used for asymmetric catalysis, where one enantiomer of a product is formed preferentially over the other. While challenging, the development of heterogeneous catalysts for enantioselective C-H functionalization using porous polymers has been demonstrated, highlighting a promising direction for MOF-based systems. acs.orgrsc.org

Gas Adsorption, Separation, and Storage

The permanent porosity and high surface area of MOFs make them exceptional candidates for gas adsorption, separation, and storage. Materials derived from this compound are particularly promising for the capture of acidic gases like carbon dioxide (CO₂) due to the presence of the basic amine site.

Adsorption Mechanisms of Small Molecules

The interaction between a gas molecule and the internal surface of a MOF governs the adsorption process. In frameworks made from this compound, several mechanisms contribute to the adsorption of small molecules:

Chemisorption at Amine Sites: The secondary amine group provides a specific, strong binding site for acidic gases like CO₂. This interaction is a Lewis acid-base reaction, where the lone pair of electrons on the nitrogen atom interacts with the electrophilic carbon atom of CO₂. mdpi.com This can lead to the formation of carbamate (B1207046) species, a mechanism well-documented in other amine-functionalized MOFs. frontiersin.orgacs.org This strong interaction is key to the high selectivity of these materials for CO₂ over other less acidic gases like nitrogen (N₂) or methane (B114726) (CH₄). researchgate.netntu.edu.sg

Interaction with Open Metal Sites: If the synthesis conditions result in coordinatively unsaturated metal centers (open metal sites), these can act as strong adsorption sites for molecules with dipole or quadrupole moments, such as CO₂, N₂, and H₂. acs.org

The strength and nature of these interactions can be studied using computational methods, such as Grand Canonical Monte Carlo (GCMC) simulations, which can predict adsorption isotherms and identify the preferential binding sites within the pore structure. researchgate.netcam.ac.uk

Selective Gas Separations

The ability to selectively adsorb one gas from a mixture is critical for many industrial processes, such as natural gas purification and post-combustion carbon capture. scitepress.org Amine-functionalized MOFs are particularly effective for CO₂ separation due to the strong, specific interaction between the amine groups and CO₂. mdpi.comrsc.org

Frameworks based on this compound are expected to exhibit high selectivity for CO₂ over N₂ and CH₄. This is because the basic amine site interacts much more strongly with the acidic CO₂ molecule than with the non-polar N₂ and CH₄ molecules. rsc.org Studies on related amine-functionalized MOFs have demonstrated this principle effectively. For example, MOFs with appended diamines can exhibit step-like CO₂ adsorption isotherms, indicative of a cooperative binding mechanism that results in high uptake at low pressures. frontiersin.org This behavior leads to very high ideal adsorbed solution theory (IAST) selectivities for CO₂/N₂ and CO₂/CH₄ mixtures.

The performance of such materials is often quantified by their adsorption capacity and selectivity, as shown in the tables below for representative amine-functionalized MOFs.

| Material | Functional Group | CO₂ Uptake (mmol/g) | IAST Selectivity (CO₂/N₂) | Conditions | Reference |

|---|---|---|---|---|---|

| mmen-Mg₂/DOBPDC | N,N'-dimethylethylenediamine | ~2.2 | ~120 | 313 K, 1 bar (15% CO₂ / 85% N₂) | frontiersin.org |

| ED@MOF-520 | Ethylenediamine | ~1.3 | ~50 | 273 K, 1 bar | mdpi.com |

| Cu-Sp5 | Charged Imidazolinium | ~2.0 | >200 | 298 K, 0.15 bar CO₂ / 0.85 bar N₂ | mdpi.com |

| Material | Key Feature | CO₂ Uptake (cm³/g) | IAST Selectivity (CO₂/CH₄) | Conditions | Reference |

|---|---|---|---|---|---|

| [Cu(hfipbb)(Hhfipbb)₀.₅] | Ultra-micropores | ~60 | ~45 | 298 K | scitepress.org |

| Mixed-Ligand MOF (1-M') | Mixed DPNI/NDC linkers | ~100 | ~30 | 298 K | acs.org |

| medi-MOF-1 | Curcumin-based linker | 34.7 | 2.5 | 273 K, 1 bar | nih.gov |

Dynamic Adsorption Studies

Dynamic adsorption studies are crucial for evaluating the performance of porous materials like MOFs under realistic, continuous flow conditions, which are typical in industrial gas separation and purification processes. These studies often involve breakthrough curve analysis, where a gas mixture is passed through a packed bed of the adsorbent material, and the composition of the effluent gas is monitored over time.

While specific dynamic breakthrough data for MOFs synthesized directly from this compound are not prominently available in the reviewed literature, the behavior of structurally analogous isophthalate-based MOFs, such as MOF-5, provides valuable insights. MOF-5, constructed from zinc ions and terephthalic acid (a related dicarboxylic acid), has been a benchmark material for such studies.

Dynamic breakthrough experiments on MOF-5 have been conducted to assess its capacity for capturing various pollutants. For instance, its ability to remove a mixture of 14 volatile and semi-volatile organic compounds (VOCs), including benzene (B151609) and toluene, from a gas stream has been demonstrated. researchgate.net Similarly, the dynamic CO2 adsorption capacity of MOF-5 synthesized from recycled polyethylene (B3416737) terephthalate (B1205515) (PET) waste was found to be 2.0 mmol/g under dynamic conditions at 35 °C, highlighting its potential for carbon capture applications. researchgate.net Molecular dynamics simulations on other frameworks like MIL-100(Fe) have been used to investigate the adsorption mechanisms of acidic gases such as H2S, SO2, and CO2, showing a preferential adsorption order of H2S > SO2 > NO2 > CO2. nih.govnih.govresearchgate.net These studies underscore the importance of dynamic analysis in determining the practical utility of isophthalate-based frameworks in gas separation and purification.

Table 1: Dynamic Adsorption Data for Selected MOFs

| Adsorbent | Target Gas | Conditions | Dynamic Adsorption Capacity | Source |

|---|---|---|---|---|

| MOF-5 | CO2 | 35 °C, 1 atm | 2.0 mmol/g | researchgate.net |

| MIL-100(Fe) | H2S | Simulation | -49.28 kcal/mol (Adsorption Energy) | nih.govresearchgate.net |

| MOF-5 | Various VOCs | Ambient | Breakthrough curves generated | researchgate.net |

Sensing and Detection Technologies

The unique luminescent properties of MOFs constructed from this compound derivatives make them excellent candidates for developing chemical sensors. Their porous nature allows for the selective adsorption of analyte molecules, which can interact with the framework to produce a measurable change in the luminescence signal.

Researchers have successfully synthesized a variety of luminescent MOFs using functionalized isophthalic acid ligands for the detection of metal ions, anions, and small organic molecules. For example, a zinc-based MOF constructed from 5-(2-methylpyridin-4-yl)isophthalic acid has been shown to be an ultrastable and recyclable multi-responsive sensor for detecting Cr(III), Cr(VI) ions, and 4-nitrophenol (B140041) in aqueous solutions with high selectivity and sensitivity. rsc.org Another study demonstrated that dysprosium-based MOFs using a 5-aminoisophthalic acid ligand exhibit sensory capabilities, with the luminescence signal varying depending on the solvent it is exposed to. mdpi.com These findings pave the way for a new generation of highly sensitive and selective chemical sensors. mdpi.com

Chemo/Biosensing Mechanisms

The primary mechanism behind the sensing ability of these MOFs is luminescence quenching or enhancement. When the analyte molecule (quencher) is introduced, it can interact with the MOF through several pathways, leading to a decrease in the fluorescence intensity.

The main proposed mechanisms include:

Inner Filter Effect (IFE): This occurs when the absorption spectrum of the analyte overlaps with the excitation or emission spectrum of the MOF. rsc.orgbeilstein-journals.org The analyte absorbs either the excitation light or the emitted light from the framework, causing a reduction in the observed fluorescence intensity.

Photoinduced Electron Transfer (PET): An electron can be transferred from the excited state of the MOF's ligand to the analyte, or vice versa. This process provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the luminescence. beilstein-journals.org

Energy Transfer: In lanthanide-based MOFs, the organic ligand absorbs energy and transfers it to the metal center, which then emits light. Analyte molecules can interfere with this energy transfer process, leading to quenching. nih.gov For instance, solvent molecules with C-H, O-H, or N-H bonds can act as oscillators that couple with the lanthanide's energy levels, effectively quenching the luminescence. mdpi.com

Host-Guest Interactions: The specific chemical and electronic interactions between the analyte and the MOF's porous structure, including Lewis base sites and uncoordinated functional groups, can alter the electronic state of the framework and quench the fluorescence. rsc.org

The efficiency of quenching is often quantified by the Stern-Volmer equation, which relates the change in fluorescence intensity to the concentration of the quencher. semanticscholar.org

Development of Responsive Materials